

A Head-to-Head Comparison of Novel Ryanodine Receptor 2 (RyR2) Stabilizers

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Compound of Interest

Compound Name: RyR2 stabilizer-1

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The cardiac ryanodine receptor 2 (RyR2) is a critical intracellular calcium release channel essential for cardiac muscle excitation-contraction coupling. Dysfunctional RyR2, characterized by diastolic calcium leak, is implicated in life-threatening cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and contributes to the pathophysiology of heart failure. Consequently, stabilizing RyR2 in its closed state has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of novel and notable RyR2 stabilizers, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Comparative Analysis of RyR2 Stabilizers

This section provides a comparative overview of a novel, highly selective RyR2 stabilizer, Ryanozole, alongside other compounds known for their RyR2-stabilizing properties, including flecainide, carvedilol, dantrolene, and the experimental compounds JTV519 and S107.

Table 1: Quantitative Comparison of RyR2 Stabilizer Efficacy

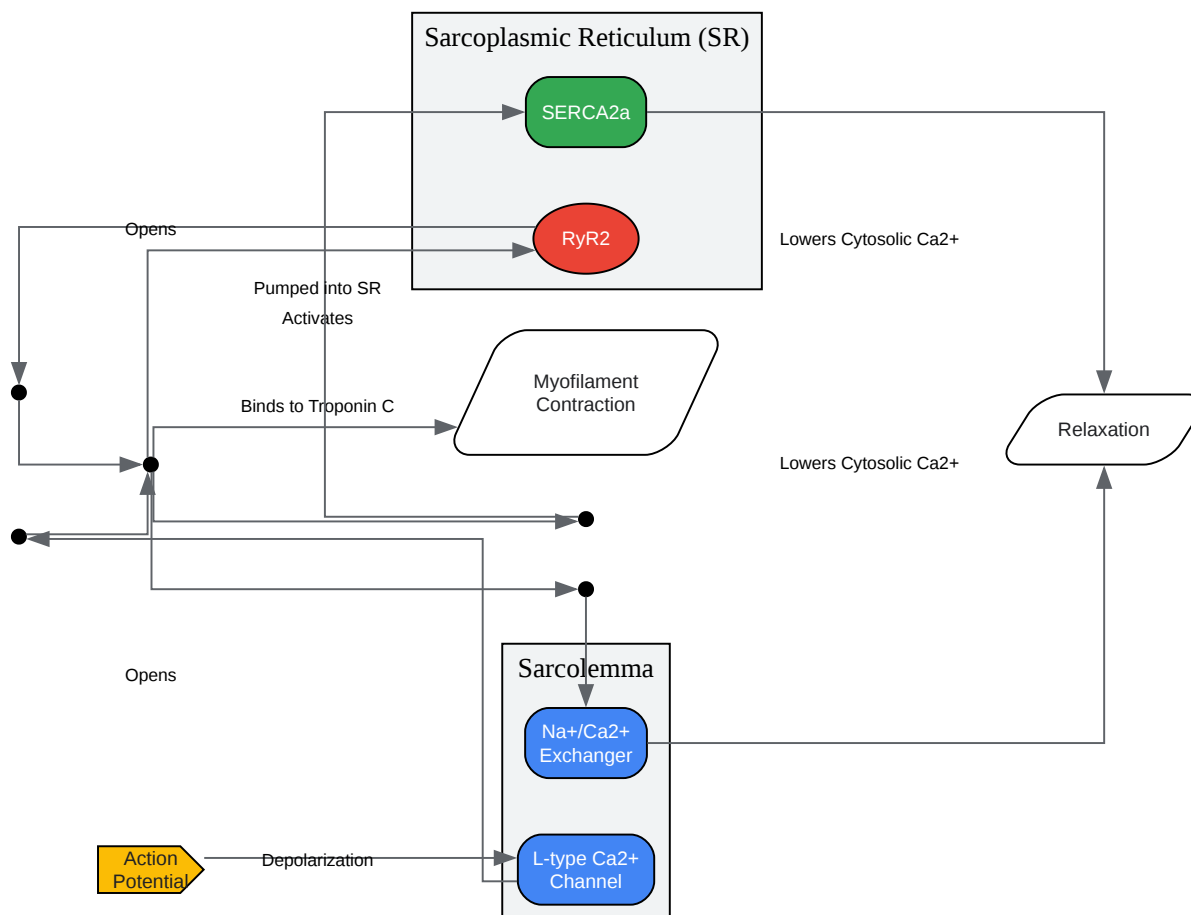
Compound	Target Specificity	IC50	Mechanism of Action	Key Experimental Findings	Animal Model Efficacy
Ryanozole	High affinity and selective for RyR2	15-40 nM (on wild-type and mutant RyR2)	Directly suppresses RyR2 activity, more potent at low cytosolic Ca2+	Suppresses Ca2+ sparks and waves without affecting action potential-evoked Ca2+ transients.[1] Does not impair cardiac contractility or ECG parameters. [1]	Effectively suppresses adrenaline-induced and spontaneous arrhythmias in CPVT mouse models (RyR2-R420W and -K4750Q).[1] [2]
Flecainide	Na+ channel blocker with RyR2 activity	~12.8 μM (for spontaneous Ca2+ wave suppression)	Open-state blocker of RyR2; also inhibits cardiac sodium channels.[3] [4][5]	Reduces RyR2 open probability and mean open time.[6] Efficacy is dependent on RyR2 activity. [4]	Prevents ventricular tachycardia in CPVT mouse models.[7]
Carvedilol	β-blocker with direct RyR2 effects	Not explicitly reported	Directly reduces the open duration of RyR2, independent of its β-blocking	Significantly reduces RyR2 mean open time and open probability.[8] Suppresses store	Prevents stress-induced ventricular tachyarrhythmias in a CPVT mouse model (RyR2-

			activity.[8][9] [10]	overload- induced Ca ²⁺ release (SOICR).[8] [9]	R4496C).[11] [12]
Dantrolene	RyR1 and RyR2 stabilizer	~0.16 μ M (on RyR2)	Enhances calmodulin binding to RyR2 and restores inter- domain interactions. [13][14] Inhibition requires the presence of both calmodulin and FKBP12.6.[1] [15][16]	Reduces RyR2 open probability by decreasing mean open duration and increasing mean closed duration.[1] Inhibits diastolic Ca ²⁺ sparks and spontaneous Ca ²⁺ transients. [13][17]	Prevents inducible ventricular tachycardia in heart failure models[13] [17] and reduces arrhythmogen- esis in a binge alcohol rat model.[18]
JTV519 (K201)	Rycal; enhances FKBP12.6 binding to RyR2	Not explicitly reported	Increases the affinity of the stabilizing subunit calstabin2 (FKBP12.6) to RyR2.[2] [19][20][21]	Reduces diastolic sarcoplasmic reticulum Ca ²⁺ leak.[2] [21]	Prevents ventricular tachycardia in a calstabin2- deficient CPVT mouse model.[22]
S107	Rycal; enhances FKBP12.6 binding to RyR2	Not explicitly reported	Increases the affinity of calstabin2 (FKBP12.6) to RyR2.[19] [20][22]	Normalizes RyR2 channel activity in a CPVT mouse model.[22]	Prevents cardiac arrhythmias and raises the seizure threshold in a

CPVT mouse
model (Ryr2-
R2474S).[22]

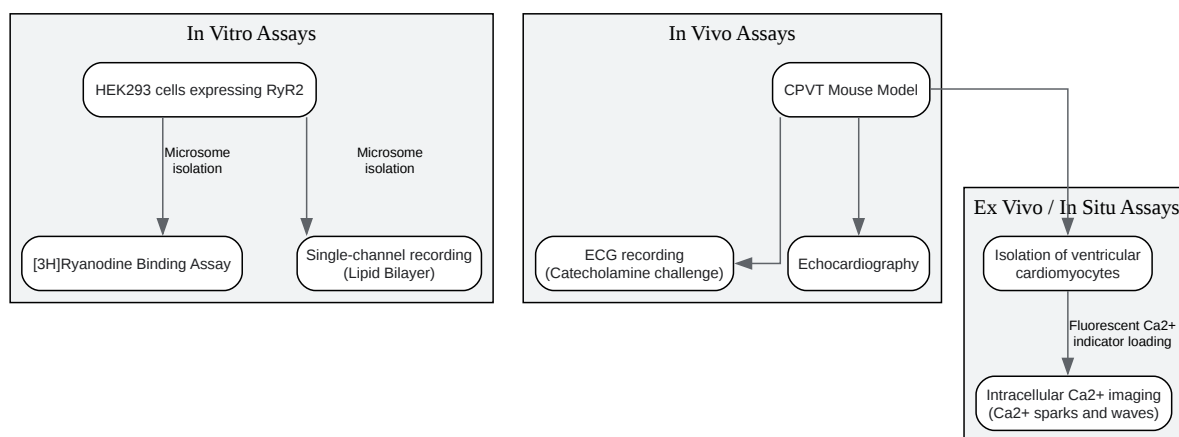
Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in the study of RyR2 stabilizers, the following diagrams are provided.



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Caption: Simplified signaling pathway of cardiac excitation-contraction coupling involving RyR2.



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